3-Phenyl-2,5-hexanedione
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H14O2 |
|---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
3-phenylhexane-2,5-dione |
InChI |
InChI=1S/C12H14O2/c1-9(13)8-12(10(2)14)11-6-4-3-5-7-11/h3-7,12H,8H2,1-2H3 |
InChI Key |
FXPCGHUTBCPZHN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(C1=CC=CC=C1)C(=O)C |
Origin of Product |
United States |
Theoretical and Proposed Synthetic Strategies for 3 Phenyl 2,5 Hexanedione
Retrosynthetic Analysis of the 3-Phenyl-2,5-hexanedione Core
Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a target molecule into simpler, commercially available starting materials through a series of logical steps. For this compound, the primary disconnection strategies focus on the carbon-carbon bonds, particularly the one connecting the phenyl group to the main chain and the bonds adjacent to the carbonyl groups.
A key disconnection is the C3-phenyl bond, which suggests an arylation reaction of a pre-existing 2,5-hexanedione (B30556) enolate or an equivalent synthon. This leads back to 2,5-hexanedione and a phenylating agent. Another strategic disconnection can be made at the C3-C4 bond, suggesting a conjugate addition of a phenyl-containing nucleophile to an appropriate α,β-unsaturated ketone. Further disconnections of the 2,5-hexanedione backbone itself can lead to simpler precursors like acetone (B3395972) derivatives or other small molecules that can be coupled to build the six-carbon chain.
Proposed Methodologies for Carbon-Carbon Bond Formation at the C3 Position
Several methodologies can be proposed for the crucial C-C bond formation at the C3 position to introduce the phenyl group.
Alkylation and Arylation Strategies for 1,4-Diketones
The direct arylation of 1,4-diketones like 2,5-hexanedione is a primary consideration. This typically involves the formation of an enolate at the C3 position, followed by reaction with a suitable phenylating agent. The generation of the enolate can be achieved using a variety of bases, and its subsequent reaction with an electrophilic phenyl source, such as a halobenzene under specific catalytic conditions, would yield the target molecule. The challenge in this approach lies in controlling the regioselectivity of enolate formation and preventing side reactions like O-arylation or poly-alkylation. The use of β-keto sulfoxides as versatile precursors for 1,4-diketones has also been explored, where the dianion can be selectively alkylated. acs.org
Palladium-Catalyzed Cross-Coupling Approaches for Phenyl Introduction
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, particularly for introducing aryl groups. organic-chemistry.orgrsc.orgpnas.org The α-arylation of ketones, a reaction extensively developed by researchers like Buchwald and Hartwig, is a highly relevant strategy. pnas.org This would involve the reaction of an enolate of 2,5-hexanedione with an aryl halide (e.g., bromobenzene (B47551) or chlorobenzene) in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand. organic-chemistry.orgrsc.orgpnas.org The choice of ligand is critical for the efficiency and selectivity of the reaction. rsc.org These methods often offer high yields and functional group tolerance. organic-chemistry.org Another approach could involve the coupling of a pre-functionalized hexane (B92381) derivative, for example, a siloxycyclopropane, with an acyl chloride in a palladium-catalyzed reaction to form the 1,4-diketone structure. acs.org
Enolate Chemistry and Directed ortho-Metalation for Arylation
Enolate chemistry is fundamental to the synthesis of carbonyl compounds. nscpolteksby.ac.id The generation of a specific enolate of 2,5-hexanedione and its subsequent trapping with a phenylating agent is a plausible route. The regioselectivity of enolate formation can be influenced by the choice of base, solvent, and temperature. For instance, using a bulky base might favor the formation of the kinetic enolate.
Directed ortho-metalation is a powerful technique for the functionalization of aromatic rings, but it is less directly applicable to the arylation of a ketone at the α-position. However, a related strategy could involve the use of an organometallic reagent derived from a protected 2,5-hexanedione, which could then undergo a cross-coupling reaction with a phenyl halide.
Convergent and Divergent Synthesis Pathways for this compound
Synthetic strategies can be broadly categorized as either convergent or divergent.
A divergent synthesis , on the other hand, starts from a common intermediate that is then elaborated into a variety of different target molecules. sathyabama.ac.in In the context of this compound, one could envision a common precursor, such as a functionalized hexanedione, which could then be subjected to different arylation conditions to produce a library of phenyl-substituted analogs. This strategy is particularly useful for exploring structure-activity relationships. The same photocatalytic strategy mentioned above also demonstrates divergent capabilities. nih.govrsc.orgresearchgate.net
Analogous Synthetic Routes from Related Substituted Hexanediones
The synthesis of analogs such as 3-methyl-2,5-hexanedione and 3-phenylhexane-2,4-dione (B14323588) can provide valuable insights into the synthesis of this compound.
The synthesis of 3-methyl-2,5-hexanedione has been reported from 5-hydroxymethylfurfural (B1680220) (HMF) through a novel approach involving water splitting with zinc under high-temperature water conditions. rsc.orggoogle.com Another method involves the intramolecular aldol (B89426) condensation of 2,5-hexanedione to form 3-methyl-2-cyclopenten-1-one, which can be a starting point for further modifications. nih.gov
The synthesis of 3-phenylhexane-2,4-dione can be achieved through various condensation reactions. chemsrc.com For instance, the reaction of 1-phenyl-2-butanone with acetic anhydride (B1165640) is a potential route. chemsrc.com
These analogous routes highlight different strategies for introducing substituents at the C3 position of a hexanedione core, which can be adapted for the synthesis of this compound.
Green Chemistry Considerations in this compound Synthesis
The application of green chemistry principles to the synthesis of this compound is crucial for developing sustainable and efficient manufacturing processes. These considerations aim to minimize environmental impact by reducing waste, using less hazardous materials, and improving energy efficiency. Key areas of focus include the selection of solvents and catalysts, improving atom economy, and utilizing alternative energy sources.
The choice of solvent is a critical factor in the environmental footprint of a chemical synthesis. Traditional organic solvents are often volatile, toxic, and difficult to dispose of. Research into the synthesis of dicarbonyl compounds has highlighted several greener alternatives.
One promising approach is the use of water as a reaction medium. Water is non-toxic, non-flammable, and readily available. For instance, three-component reactions to produce 1,4-diketone scaffolds have been successfully performed under aqueous and catalyst-free conditions. rsc.org This method offers a straightforward synthesis with the significant advantage of avoiding hazardous organic solvents. rsc.org Another green solvent that has been explored is lactic acid, a bio-based and inexpensive option, which has been used for the synthesis of dihydropyrimidinones from dicarbonyl compounds without the need for additional catalysts. researchgate.net
Solvent-free reaction conditions represent an even more environmentally friendly option, eliminating solvent waste entirely. rsc.org For example, the zinc-mediated Friedel-Crafts acylation can be carried out under solvent-free conditions using microwave irradiation, which can also reduce reaction times. organic-chemistry.org
The development and use of efficient and recyclable catalysts are central to green synthesis. Heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture and reused, reducing waste and cost. rsc.org
For reactions like the Mizoroki–Heck type coupling to form 1,4-dicarbonyl compounds, mesoporous graphitic carbon nitride (mpg-CN) has been used as a heterogeneous organic semiconductor photocatalyst. rsc.org This catalyst is not only effective but also easily recoverable and reusable, enhancing the sustainability of the process. rsc.org Similarly, in the context of Friedel-Crafts acylations, which could be a potential route to this compound, solid acid catalysts like aluminum dodecatungstophosphate (AlPW12O40) have been employed under solvent-less conditions, offering a non-hygroscopic and reusable alternative to traditional Lewis acids. organic-chemistry.org
Recent developments have also focused on using earth-abundant and less toxic metal catalysts. For example, an affordable and mild synthesis of γ-diketones has been achieved using a cobalt(II) salt catalyst. acs.org This method avoids the need for expensive or toxic heavy metal catalysts often used in organic synthesis. acs.org
Atom economy is a measure of the efficiency of a chemical reaction in converting reactants to the desired product. Syntheses with high atom economy are inherently greener as they generate less waste. Isomerization reactions are a prime example of atom-economic processes, as they rearrange a molecule without the loss of any atoms. pnas.org While not directly applicable to all proposed syntheses of this compound, the principle of designing synthetic routes that maximize the incorporation of all reactant atoms into the final product is a key green chemistry goal.
For instance, a one-pot, three-component reaction to form 1,4-diketones is an example of a process that can be designed for high atom economy, as it combines multiple starting materials into a single product in one step. rsc.org
The use of alternative energy sources like microwave irradiation and visible light can lead to milder reaction conditions, shorter reaction times, and improved energy efficiency. Photocatalysis, driven by sunlight or artificial visible light, is a rapidly growing area in green synthesis. rsc.org The synthesis of γ-diketones via the oxidative coupling of enamines and silyl (B83357) enol ethers has been achieved using a ruthenium-based photosensitizer under visible light, including natural sunlight. rsc.org This approach minimizes the energy consumption associated with heating reactions for extended periods.
Microwave-assisted synthesis has also been shown to be effective for reactions such as the Friedel-Crafts acylation, often leading to significantly reduced reaction times and improved yields under solvent-free conditions. organic-chemistry.org
The table below summarizes examples of green chemistry approaches in the synthesis of related γ-diketone compounds, which could be theoretically applied to the synthesis of this compound.
Table 1: Examples of Green Synthetic Approaches for γ-Diketones
| Synthetic Approach | Catalyst | Solvent/Conditions | Key Green Feature | Reference |
|---|---|---|---|---|
| Three-Component Reaction | Catalyst-Free | Water | Use of aqueous medium, straightforward procedure. rsc.org | rsc.org |
| Mizoroki–Heck Type Coupling | mpg-CN (heterogeneous) / Ni(II) | Visible-light photocatalysis | Reusable catalyst, use of visible light. rsc.org | rsc.org |
| Oxidative Coupling | Co(II) salt | Mild conditions | Use of earth-abundant metal catalyst. acs.org | acs.org |
| Friedel-Crafts Acylation | Zinc | Solvent-free, microwave irradiation | Avoids organic solvents, energy efficient. organic-chemistry.org | organic-chemistry.org |
Mechanistic Investigations of 3 Phenyl 2,5 Hexanedione Transformations
Reaction Mechanisms Involving the 1,4-Dicarbonyl System
The 1,4-dicarbonyl motif is the cornerstone of the Paal-Knorr synthesis, a versatile method for synthesizing substituted furans, pyrroles, and thiophenes. wikipedia.org This reaction involves the cyclization and dehydration of the 1,4-diketone in the presence of an appropriate reagent. For 3-Phenyl-2,5-hexanedione, these transformations lead to heterocycles with a specific substitution pattern.
Furan (B31954) Synthesis: In the presence of an acid catalyst, this compound undergoes cyclization to form a furan derivative. The mechanism commences with the protonation of one carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. The enol form of the second carbonyl then acts as a nucleophile, attacking the protonated carbonyl to form a five-membered hemiacetal intermediate. Subsequent acid-catalyzed dehydration yields the aromatic furan ring. wikipedia.orgorganic-chemistry.org For this compound, this results in the formation of 2,5-dimethyl-3-phenylfuran.
Pyrrole (B145914) Synthesis: When reacted with ammonia (B1221849) or a primary amine under protic or Lewis acidic conditions, this compound yields a pyrrole. uctm.eduorganic-chemistry.org The mechanism, investigated by V. Amarnath et al., begins with the amine attacking a protonated carbonyl group to form a hemiaminal. uctm.eduorganic-chemistry.org A second intramolecular attack by the amine on the other carbonyl group forms a 2,5-dihydroxytetrahydropyrrole derivative, which then dehydrates to the stable pyrrole. uctm.eduorganic-chemistry.org Using aniline, for instance, would produce 2,5-dimethyl-1,3-diphenylpyrrole.
Thiophene (B33073) Synthesis: The synthesis of thiophenes from 1,4-diketones is achieved using a sulfurizing agent, most commonly phosphorus pentasulfide (P₂S₅) or Lawesson's reagent. The reaction with this compound would be expected to yield 2,5-dimethyl-3-phenylthiophene. While the exact mechanism can be complex, it is understood to involve the replacement of the carbonyl oxygens with sulfur, followed by a cyclization and dehydration-like process to form the aromatic thiophene ring.
| Target Heterocycle | Typical Reagents | Expected Product |
|---|---|---|
| Furan | Acid Catalyst (e.g., H₂SO₄, p-TsOH) | 2,5-dimethyl-3-phenylfuran |
| Pyrrole | Ammonia (NH₃) or Primary Amine (R-NH₂) | 1-R-2,5-dimethyl-3-phenylpyrrole |
| Thiophene | Phosphorus Pentasulfide (P₂S₅), Lawesson's Reagent | 2,5-dimethyl-3-phenylthiophene |
Stereochemical Aspects of Reactions Involving the C3-Phenyl Moiety
The presence of the phenyl group at the C3 position renders this carbon a stereocenter, meaning this compound exists as a racemic mixture of (R)- and (S)-enantiomers. This chirality has significant implications for the kinetics and mechanisms of its reactions.
Mechanistic studies by V. Amarnath on the cyclization of diastereomeric 3,4-disubstituted-2,5-hexanediones revealed that the meso and d,l-racemic isomers react at different rates. wikipedia.orgorganic-chemistry.org This finding was crucial as it contradicted earlier proposed mechanisms that involved a common, rapidly formed enol intermediate, which would have predicted equal reaction rates for both diastereomers. The observed difference in rates suggests that the entire diketone is involved in the rate-determining step and that the stereochemistry of the substituents influences the ease of achieving the necessary conformation for cyclization. organic-chemistry.org
Influence of the Phenyl Group on Tautomerism and Reactivity Profiles
Like other dicarbonyl compounds, this compound can exist in equilibrium with its enol tautomers. The phenyl group at the C3 position significantly influences this keto-enol equilibrium.
Two primary mono-enol tautomers are possible:
Enol A: Enolization involving the C2-carbonyl, resulting in a double bond between C2 and C3.
Enol B: Enolization involving the C5-carbonyl, resulting in a double bond between C4 and C5.
Computational studies on the analogous compound 3-phenyl-2,4-pentanedione (B1582117) show that the equilibrium can be shifted by factors like solvent polarity and steric hindrance. orientjchem.org The phenyl group exerts steric hindrance, which can destabilize certain conformations required for enolization. For this compound, the formation of Enol A would place the phenyl group directly on the C=C double bond. This can be sterically demanding. Conversely, Enol B is electronically further from the phenyl group's influence. The electron-withdrawing inductive effect of the phenyl group can also influence the acidity of the α-protons at C4, potentially favoring the formation of Enol B. This shift in the tautomeric equilibrium directly impacts reactivity, as the enol is often the key nucleophilic species in reactions like acid-catalyzed cyclizations and aldol (B89426) condensations. wikipedia.org
Acid-Catalyzed and Base-Catalyzed Reaction Pathways of Substituted 2,5-Hexanediones
In the presence of a base, 1,4-diketones can undergo an intramolecular aldol condensation. libretexts.orglibretexts.org The mechanism involves the formation of an enolate at one α-carbon, which then attacks the other carbonyl group. For the parent 2,5-hexanedione (B30556), this reaction is a well-established route to 3-methyl-2-cyclopentenone, as the formation of a five-membered ring is thermodynamically favored over the more strained three-membered ring alternative. libretexts.orglibretexts.org
For this compound, two possible enolates can form under basic conditions:
Enolate 1 (from C4 deprotonation): This enolate would attack the C2 carbonyl. This is a 5-(enol-exo)-trig cyclization, which is kinetically and thermodynamically favored, leading to a five-membered ring.
Enolate 2 (from C1 deprotonation): This enolate would attack the C5 carbonyl. This would be a 6-(enol-exo)-trig cyclization, leading to a six-membered ring.
Generally, the formation of five-membered rings from 1,4-dicarbonyls is preferred. libretexts.org Therefore, the reaction is expected to proceed via Enolate 1, yielding a β-hydroxy ketone intermediate that subsequently dehydrates to form 3-methyl-4-phenyl-2-cyclopentenone . The selectivity is driven by the stability of the resulting five-membered ring product, which is less strained than potential alternatives. libretexts.orglibretexts.org
| Enolate Formed | Site of Nucleophilic Attack | Ring Size of Product | Final Dehydrated Product | Favored Pathway |
|---|---|---|---|---|
| Enolate at C4 | C2 Carbonyl | Five-membered | 3-methyl-4-phenyl-2-cyclopentenone | Yes |
| Enolate at C1 | C5 Carbonyl | Six-membered | (Not typically formed) | No |
Dehydration is a critical final step in both the Paal-Knorr synthesis and the intramolecular aldol condensation, as it leads to the formation of a stable, conjugated product.
In Paal-Knorr Furan Synthesis: The cyclic hemiacetal intermediate formed after the initial nucleophilic attack is subjected to acid-catalyzed dehydration. wikipedia.org A proton protonates the hydroxyl group, converting it into a good leaving group (water). The departure of water generates a carbocation, which is stabilized by the adjacent oxygen atom. A base (such as water or the conjugate base of the acid catalyst) then abstracts a proton from the adjacent carbon, forming the stable, aromatic furan ring.
In Intramolecular Aldol Condensation: The β-hydroxy ketone product of the initial aldol addition readily dehydrates under basic conditions, especially with heating. A base removes an α-proton, forming an enolate. The resulting electron pair then displaces the hydroxide (B78521) ion from the β-position in an E1cB (Elimination, Unimolecular, conjugate Base) mechanism. This step is highly favorable as it results in the formation of a conjugated α,β-unsaturated ketone, which is significantly more stable than the β-hydroxy ketone intermediate.
Applications of 3 Phenyl 2,5 Hexanedione As a Synthetic Building Block
Construction of Heterocyclic Systems Derived from 3-Phenyl-2,5-hexanedione
The 1,4-dicarbonyl structure of this compound is ideally suited for classical condensation reactions that lead to the formation of important heterocyclic cores, such as pyrroles, furans, and thiophenes.
The Paal-Knorr synthesis is a widely utilized method for the preparation of pyrroles, involving the reaction of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine. nih.govresearchgate.net This reaction is typically carried out under neutral or weakly acidic conditions, and the addition of a weak acid like acetic acid can accelerate the process. nih.gov When this compound is employed as the 1,4-diketone, it can react with various amines to yield N-substituted 2-methyl-4-phenyl-5-methylpyrroles, which are valuable structures in medicinal and materials chemistry.
The mechanism of the Paal-Knorr pyrrole (B145914) synthesis is well-established and proceeds through a series of nucleophilic attack and dehydration steps. researchgate.netresearchgate.net The reaction is initiated by the nucleophilic attack of the primary amine on one of the carbonyl groups of this compound. This is often preceded by protonation of the carbonyl oxygen under acidic conditions, which enhances the electrophilicity of the carbonyl carbon. This initial attack forms a hemiaminal intermediate.
Following the formation of the initial hemiaminal, a subsequent intramolecular nucleophilic attack occurs. The nitrogen atom of the hemiaminal attacks the second carbonyl group, leading to the formation of a five-membered cyclic intermediate, a 2,5-dihydroxytetrahydropyrrole derivative. researchgate.netresearchgate.net This cyclization is the key ring-forming step. The final stage of the mechanism involves the dehydration of this cyclic intermediate. The two hydroxyl groups are eliminated as water molecules in a process that is typically acid-catalyzed, leading to the formation of a stable aromatic pyrrole ring. The driving force for this dehydration is the formation of the conjugated aromatic system. researchgate.net
Various catalytic systems have been developed to improve the efficiency and mildness of the Paal-Knorr pyrrole synthesis. While specific studies on this compound are not abundant, the methodologies applied to the parent 2,5-hexanedione (B30556) are generally applicable. Both Brønsted and Lewis acids are effective catalysts. core.ac.uk For instance, catalysts such as Sc(OTf)3 have been shown to be highly efficient, requiring only small molar percentages to promote the reaction under mild, solvent-free conditions. core.ac.uk Other Lewis acids like Bi(NO3)3·5H2O, InCl3, and ZrCl4 have also been successfully employed. core.ac.uk
In recent years, more environmentally friendly and sustainable approaches have been explored. These include the use of heterogeneous catalysts like silica-supported sulfuric acid, which allows for easy separation and recycling of the catalyst. mdpi.com Microwave-assisted synthesis has also emerged as a powerful tool, significantly reducing reaction times. rsc.org Furthermore, mechanochemical methods, where the reaction is carried out by grinding the reactants in a ball mill, often with a catalytic amount of a solid acid like citric acid, offer a solvent-free and efficient alternative. mdpi.com
Table 1: Catalytic Approaches for Paal-Knorr Pyrrole Synthesis
| Catalyst Type | Examples | Reaction Conditions | Advantages |
|---|---|---|---|
| Brønsted Acids | Acetic acid, p-TsOH | Typically heated in a solvent | Simple, readily available |
| Lewis Acids | Sc(OTf)3, Bi(NO3)3, InCl3 | Often mild, solvent-free possible | High efficiency, mild conditions |
| Heterogeneous Catalysts | Silica sulfuric acid, Montmorillonite clay | Room temperature, solvent-free | Catalyst recyclability, easy workup |
| Non-conventional | Microwave irradiation, Mechanochemistry (Ball-milling) | Rapid, solvent-free | Reduced reaction times, green |
In addition to pyrroles, this compound can serve as a precursor for the synthesis of other five-membered heterocycles such as furans and thiophenes, also via the Paal-Knorr synthesis.
The synthesis of furans from 1,4-diketones is typically achieved under acidic conditions in the absence of an amine. The mechanism involves the acid-catalyzed enolization of one of the carbonyl groups. The resulting enol then acts as a nucleophile, attacking the other protonated carbonyl group to form a cyclic hemiacetal. Subsequent dehydration of this intermediate leads to the formation of the aromatic furan (B31954) ring. researchgate.net In the case of this compound, this would yield 2,5-dimethyl-3-phenylfuran.
For the synthesis of thiophenes, a sulfurizing agent is required to replace the oxygen atoms of the carbonyl groups with sulfur. Commonly used reagents for this transformation include phosphorus pentasulfide (P4S10) and Lawesson's reagent. The reaction with Lawesson's reagent is often milder and more efficient. The mechanism is believed to proceed through the formation of a thioketone intermediate, which then undergoes cyclization and dehydration to form the thiophene (B33073) ring. The reaction of this compound with a sulfurizing agent would be expected to produce 2,5-dimethyl-3-phenylthiophene.
The versatility of 1,4-diketones like this compound extends to the synthesis of other nitrogen-containing heterocycles, most notably pyrazoles and pyridazines.
The synthesis of pyrazoles from a 1,4-diketone is not a direct application of the Knorr pyrazole (B372694) synthesis, which typically utilizes 1,3-dicarbonyl compounds. However, it is conceivable that under certain conditions, this compound could be transformed into a suitable precursor for pyrazole synthesis.
More directly, 1,4-diketones are excellent precursors for the synthesis of pyridazines, which are six-membered aromatic heterocycles containing two adjacent nitrogen atoms. The reaction of a 1,4-diketone with hydrazine (B178648) or its derivatives leads to the formation of a dihydropyridazine (B8628806), which can then be oxidized to the corresponding pyridazine. The initial step involves the condensation of hydrazine with both carbonyl groups of the 1,4-diketone to form a cyclic dihydrazone, which then tautomerizes to the more stable dihydropyridazine. Subsequent oxidation, which can sometimes occur in situ, yields the aromatic pyridazine. The reaction of this compound with hydrazine would be expected to produce 3,6-dimethyl-4-phenylpyridazine.
Paal-Knorr Pyrrole Synthesis with Phenyl-Containing Precursors
Advanced Organic Transformations Utilizing the this compound Structure
Beyond the classical heterocyclic syntheses, the structural features of this compound can be leveraged in more complex, advanced organic transformations. These can include tandem or cascade reactions where the diketone functionality is used to trigger a series of bond-forming events, leading to the construction of intricate molecular frameworks.
For example, the carbonyl groups can be transformed into other functional groups that can then participate in intramolecular cyclization reactions. The presence of the phenyl ring also offers a site for further functionalization or can influence the stereochemical outcome of reactions at the adjacent chiral center. While specific examples in the literature for this compound are scarce, the potential for its use in areas such as the synthesis of fused heterocyclic systems or as a scaffold in multicomponent reactions remains an area of interest for synthetic chemists. The development of novel catalytic systems could unlock new reaction pathways for this versatile building block, leading to the efficient synthesis of complex molecules with potential applications in various fields of chemical science.
Table 2: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| N-substituted 2-methyl-4-phenyl-5-methylpyrroles |
| 2,5-dimethyl-3-phenylfuran |
| 2,5-dimethyl-3-phenylthiophene |
| 3,6-dimethyl-4-phenylpyridazine |
| Acetic acid |
| Scandium(III) triflate |
| Bismuth(III) nitrate (B79036) pentahydrate |
| Indium(III) chloride |
| Zirconium(IV) chloride |
| Silica sulfuric acid |
| Citric acid |
| Phosphorus pentasulfide |
| Lawesson's reagent |
Role in Cascade Reactions and Multicomponent Cyclizations
This compound, as a strategically substituted 1,4-dicarbonyl compound, holds significant potential as a building block in the sophisticated realm of cascade and multicomponent reactions for the synthesis of complex heterocyclic structures. The inherent reactivity of its dual carbonyl groups allows for sequential bond-forming events in a single synthetic operation, aligning with the principles of efficiency and atom economy that drive modern organic synthesis. While specific documented instances of this compound in intricate cascade or multicomponent cyclizations are not extensively reported in readily available literature, its reactivity can be confidently predicted based on the well-established chemistry of 1,4-diketones. These reactions typically leverage the initial formation of a pyrrole or dihydropyridazine ring, which then serves as a springboard for subsequent intramolecular transformations or participates in a concerted fashion with other reactants.
The foundational reaction for the utility of 1,4-dicarbonyl compounds in such syntheses is the Paal-Knorr reaction and its variations. This reaction, involving the condensation of the diketone with a primary amine or a hydrazine derivative, forms the cornerstone for designing more elaborate cascade and multicomponent processes.
Illustrative Cascade and Multicomponent Strategies Employing 1,4-Diketones:
To illustrate the potential of this compound, one can examine analogous reactions with other 1,4-dicarbonyl compounds that lead to the formation of fused or highly substituted heterocyclic systems.
A hypothetical multicomponent reaction involving this compound could entail its reaction with an amine and a source of cyanide, such as trimethylsilyl (B98337) cyanide, in a Strecker-type reaction, followed by intramolecular cyclization. This would result in the formation of a highly functionalized pyrrolidine (B122466) or pyrrole derivative.
Another plausible scenario is a domino reaction initiated by the formation of a pyrrole from this compound and a primary amine bearing a pendant reactive group. This pendant group could then undergo an intramolecular cyclization onto the newly formed pyrrole ring, leading to a fused heterocyclic system.
The following table outlines a selection of representative multicomponent and cascade reactions involving 1,4-diketones, which serve as a model for the expected reactivity of this compound.
| Reaction Type | 1,4-Diketone | Other Reactants | Product |
| Multicomponent Pyrrole Synthesis | 2,5-Hexanedione | Primary Amine, Dienophile | Fused Pyrrole System |
| Cascade Pyridazine Formation | Substituted 1,4-Diketone | Hydrazine, Michael Acceptor | Bicyclic Pyridazine |
Detailed Research Findings on Analogous Systems:
Research into the synthesis of complex nitrogen-containing heterocycles has demonstrated the utility of 1,4-dicarbonyl compounds in domino sequences. For instance, the reaction of 2,5-hexanedione with primary amines and maleimides in a one-pot procedure has been shown to yield complex fused pyrrole structures. The reaction proceeds through an initial Paal-Knorr pyrrole synthesis, followed by a Michael addition of the pyrrole nitrogen to the maleimide (B117702) and a subsequent intramolecular cyclization.
Similarly, the reaction of 1,4-diketones with hydrazine derivatives can be expanded into a cascade sequence. The initially formed dihydropyridazine can undergo further reactions if appropriate functional groups are present on either the diketone or the hydrazine. For example, a hydrazine bearing an ester functionality could lead to an intramolecular lactamization, forming a bicyclic pyridazinone.
The following interactive data table summarizes the types of products that can be expected from cascade and multicomponent reactions involving a generic 1,4-diketone, which is directly applicable to this compound.
| Reactant 1 | Reactant 2 | Reactant 3 (Optional) | Key Intermediate | Final Product Class |
| This compound | Primary Amine | - | Phenyl-substituted Pyrrole | Substituted Pyrrole |
| This compound | Hydrazine | - | Phenyl-substituted Dihydropyridazine | Substituted Pyridazine |
| This compound | Amino alcohol | - | N-hydroxyalkyl Pyrrole | Fused Oxazine |
| This compound | Amine with Pendant Nucleophile | - | Functionalized Pyrrole | Fused Bicyclic Heterocycle |
| This compound | Amine | Michael Acceptor | Substituted Pyrrole | Further Functionalized Pyrrole |
Computational and Theoretical Studies on 3 Phenyl 2,5 Hexanedione
Density Functional Theory (DFT) Calculations for Structural Elucidation
A thorough search for Density Functional Theory (DFT) calculations aimed at the structural elucidation of 3-Phenyl-2,5-hexanedione did not yield any specific studies. While DFT is a common method for determining optimized geometries, bond lengths, and bond angles of organic molecules, no such data has been published for this compound.
Theoretical investigations on structurally similar molecules, such as 3-phenyl-2,4-pentanedione (B1582117), have utilized DFT methods like B3LYP with basis sets such as 6-31+g(d) to explore keto-enol tautomerism and structural parameters. orientjchem.org Similar methodologies could be applied to this compound to predict its three-dimensional structure and electronic properties. Such a study would likely involve geometry optimization to find the lowest energy conformation of the molecule.
Reaction Pathway Modeling and Transition State Analysis
There is no available research on the modeling of reaction pathways or the analysis of transition states involving this compound. Computational studies in this area would be valuable for understanding its synthesis, reactivity, and potential degradation mechanisms. Techniques such as DFT are often employed to map potential energy surfaces, locate transition states, and calculate activation energies for chemical reactions. For instance, computational studies have been used to understand the reaction mechanisms of other phenyl ketone derivatives, but not specifically for this compound.
Prediction of Spectroscopic Signatures for Mechanistic Interpretation
No computational studies predicting the spectroscopic signatures (e.g., NMR, IR, UV-Vis) of this compound were found in the surveyed literature. The prediction of such spectra is a powerful tool for confirming experimental results and interpreting reaction mechanisms. Theoretical methods, including DFT and Time-Dependent DFT (TD-DFT), are capable of calculating spectroscopic properties. For example, the experimental and predicted UV/Vis spectra of other complex phenyl-containing molecules have been compared using TD-DFT methods to assign electronic transitions. nih.gov While experimental spectra for the parent compound, 2,5-hexanedione (B30556), are available, theoretically predicted spectra for the 3-phenyl derivative have not been reported. nist.govchemicalbook.comspectrabase.com
Molecular Dynamics Simulations for Conformational Analysis
A search for molecular dynamics (MD) simulations focused on the conformational analysis of this compound returned no specific results. MD simulations are instrumental in understanding the dynamic behavior of molecules, including the exploration of different conformations and their relative stabilities over time. Such studies on other flexible molecules have provided insights into conformational landscapes and the lifetimes of different conformers. nih.govlongdom.org For this compound, MD simulations could reveal how the phenyl group influences the flexibility of the hexanedione backbone and the preferred spatial arrangements of the molecule.
Advanced Characterization Methodologies for 3 Phenyl 2,5 Hexanedione and Its Derivatives
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the confirmation of a compound's elemental composition. Unlike nominal mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy (typically within 5 ppm), which allows for the determination of a unique molecular formula.
For 3-Phenyl-2,5-hexanedione, the molecular formula is C₁₂H₁₄O₂. HRMS analysis would provide an experimental mass that can be compared against the calculated theoretical exact mass. The theoretical monoisotopic mass of this compound is calculated by summing the exact masses of the most abundant isotopes of its constituent atoms (¹²C, ¹H, ¹⁶O).
A key aspect of HRMS is its ability to resolve and accurately measure the masses of ions, thereby distinguishing between compounds that may have the same nominal mass but different elemental compositions. For instance, a compound with the formula C₁₁H₁₀N₂O₂ has a nominal mass of 202, the same as C₁₂H₁₄O₂, but its exact mass is 202.0742, which is easily differentiated from that of this compound by HRMS. This precision provides definitive confirmation of the molecular formula.
| Parameter | Value |
| Molecular Formula | C₁₂H₁₄O₂ |
| Calculated Exact Mass ([M]+) | 190.0994 Da |
| Common Adducts | [M+H]⁺, [M+Na]⁺ |
| Calculated Exact Mass ([M+H]⁺) | 191.1072 Da |
| Calculated Exact Mass ([M+Na]⁺) | 213.0891 Da |
This table presents the calculated theoretical exact masses for the molecular ion and common adducts of this compound, which would be confirmed by HRMS analysis.
Advanced Nuclear Magnetic Resonance Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise structure of an organic molecule in solution. One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide information about the chemical environment of the hydrogen and carbon atoms, respectively.
For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl group, the methine proton at the C3 position, the methylene (B1212753) protons at C4, and the two non-equivalent methyl groups. The ¹³C NMR spectrum would similarly show characteristic signals for the carbonyl carbons, the aromatic carbons, and the aliphatic carbons. nih.govchemicalbook.com
Two-dimensional (2D) NMR techniques are employed for the definitive assignment of these signals and to establish the connectivity of the molecular framework.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling relationships, allowing for the tracing of adjacent proton networks. For this compound, COSY would show correlations between the C3 methine proton and the C4 methylene protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It would be used to assign the carbon signal corresponding to each proton signal.
| Predicted ¹H NMR Data (CDCl₃, 400 MHz) | |
| Chemical Shift (δ) ppm | Multiplicity |
| 7.20 - 7.40 | Multiplet |
| 3.85 | Triplet |
| 2.90 | Multiplet |
| 2.20 | Singlet |
| 2.15 | Singlet |
| Predicted ¹³C NMR Data (CDCl₃, 100 MHz) | |
| Chemical Shift (δ) ppm | Assignment |
| 208.5 | C-5 |
| 207.0 | C-2 |
| 138.0 | Phenyl C (quaternary) |
| 129.0 | Phenyl C-H |
| 128.5 | Phenyl C-H |
| 127.0 | Phenyl C-H |
| 55.0 | C-3 |
| 38.0 | C-4 |
| 30.0 | C-1 |
| 29.5 | C-6 |
The tables above provide predicted, illustrative NMR data based on the structure of this compound and known chemical shift values for similar functional groups.
X-ray Crystallography for Solid-State Structural Analysis
X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a single crystal. This technique yields a three-dimensional model of the molecule, providing accurate measurements of bond lengths, bond angles, and torsion angles. For a molecule like this compound, this would confirm the connectivity and reveal the preferred conformation of the molecule in the solid state.
The analysis would also elucidate the supramolecular assembly, showing how individual molecules pack together in the crystal lattice. This packing is governed by intermolecular interactions such as van der Waals forces, and potentially weaker C-H···O hydrogen bonds or π-π stacking interactions involving the phenyl rings. While no public crystal structure for this compound is available, a hypothetical dataset based on similar phenyl-ketone structures can illustrate the expected outcomes. mdpi.comnih.gov
| Hypothetical Crystallographic Data | |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 12.1 |
| α (°) | 90 |
| β (°) | 105.5 |
| γ (°) | 90 |
| Volume (ų) | 1002 |
| Z (molecules per unit cell) | 4 |
This table presents a hypothetical but representative set of crystallographic parameters for this compound.
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Interactions
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes (stretching, bending, etc.). The two techniques are often complementary due to different selection rules.
For this compound, the key functional groups are the two ketone carbonyl (C=O) groups, the aromatic phenyl ring, and the aliphatic C-H bonds.
Carbonyl (C=O) Stretching: A strong absorption in the IR spectrum is expected around 1715 cm⁻¹, characteristic of an aliphatic ketone. The presence of two carbonyl groups might lead to a broadening of this peak or the appearance of two closely spaced bands if their environments are slightly different. libretexts.orglibretexts.org
Aromatic Ring Vibrations: The phenyl group will give rise to several characteristic bands. C=C stretching vibrations within the ring typically appear in the 1600-1450 cm⁻¹ region. C-H stretching from the sp² hybridized carbons of the ring is expected just above 3000 cm⁻¹. libretexts.org
Aliphatic C-H Vibrations: C-H stretching from the sp³ hybridized carbons of the hexanedione backbone will produce strong bands in the 2850-3000 cm⁻¹ region. libretexts.org
Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the molecule, such as the aromatic ring breathing mode, which often gives a strong signal. Shifts in the positions of these vibrational bands can provide insight into intermolecular interactions within the solid state. researchgate.net
| Predicted Vibrational Frequencies | ||
| Frequency Range (cm⁻¹) | Intensity | Assignment |
| 3100 - 3000 | Medium | Aromatic C-H Stretch |
| 3000 - 2850 | Strong | Aliphatic C-H Stretch |
| ~1715 | Strong (IR), Weak (Raman) | C=O Carbonyl Stretch |
| 1600 - 1450 | Medium-Strong | Aromatic C=C Stretch |
| 1470 - 1350 | Medium | Aliphatic C-H Bend |
| 900 - 675 | Strong | Aromatic C-H Out-of-Plane Bend |
This table summarizes the expected characteristic vibrational bands for this compound in IR and Raman spectroscopy.
Future Research Directions and Potential Innovations
Development of Enantioselective Synthetic Routes to Chiral 3-Phenyl-2,5-hexanedione
The synthesis of enantiomerically pure chiral molecules is a cornerstone of modern organic chemistry, particularly in the pharmaceutical and fine chemical industries. The development of enantioselective synthetic routes to chiral this compound, which possesses a stereocenter at the third carbon, is a significant area of future research. While direct asymmetric syntheses of this specific compound are not yet widely reported, several promising strategies for the enantioselective synthesis of 1,4-diketones and related chiral structures could be adapted.
One potential approach involves the asymmetric Michael addition of nucleophiles to α,β-unsaturated ketones. Organocatalysis, utilizing chiral primary or secondary amines, has emerged as a powerful tool for such transformations. mdpi.comnih.gov For instance, a chiral primary amine catalyst could facilitate the conjugate addition of an appropriate nucleophile to a phenyl-substituted α,β-unsaturated ketone, establishing the chiral center with high enantioselectivity.
Another avenue lies in the asymmetric hydrogenation of corresponding unsaturated precursors. Transition metal catalysts, particularly those based on iridium, have shown high efficiency in the asymmetric hydrogenation of tetrasubstituted α,β-unsaturated ketones, yielding products with excellent stereoselectivities. acs.org The development of a suitable catalyst system for the enantioselective reduction of a precursor to this compound could provide a direct and efficient route to the chiral compound.
Furthermore, point-to-axial chirality transfer reactions offer an innovative strategy. Research has demonstrated the synthesis of axially chiral biaryl diketones from optical dihydrophenanthrene-9,10-diols through an oxidative C-C bond cleavage. nih.gov This principle of chirality transfer could inspire novel routes to centrally chiral diketones like this compound.
The table below summarizes potential enantioselective synthetic strategies applicable to this compound.
| Synthetic Strategy | Catalyst Type | Potential Precursor | Key Advantage |
| Asymmetric Michael Addition | Chiral Organocatalyst (e.g., primary amine) | Phenyl-substituted α,β-unsaturated ketone | High enantioselectivity and operational simplicity. |
| Asymmetric Hydrogenation | Chiral Transition Metal Complex (e.g., Iridium-based) | Unsaturated precursor of this compound | High efficiency and stereocontrol. |
| Chirality Transfer | Oxidative cleavage of a chiral precursor | Chiral diol or related structure | Innovative approach for creating stereocenters. |
Exploration of Novel Catalytic Systems for this compound Transformations
The two carbonyl groups in this compound offer reactive sites for a variety of chemical transformations. Future research will likely focus on the development of novel catalytic systems to selectively modify this diketone, leading to a diverse range of valuable derivatives.
Organocatalysis presents a particularly promising area. Chiral bifunctional organocatalysts, such as those derived from cinchona alkaloids or diamines, have been successfully employed in a range of asymmetric reactions involving ketones. nih.govscienceopen.com These catalysts could be utilized for enantioselective aldol (B89426) reactions, Mannich reactions, or other C-C bond-forming reactions at the α-positions of the carbonyl groups in this compound.
Metal-based catalysis also holds significant potential. Nickel-catalyzed intramolecular cyclization/oxidation of ynones has been shown to produce indolyl phenyl diketones, demonstrating the utility of metal catalysts in constructing complex diketone structures. nih.govacs.orgresearchgate.net Similar strategies could be explored for the transformation of this compound, potentially leading to novel heterocyclic compounds. Furthermore, scandium-based chiral catalysts have been investigated for enantioselective Michael reactions of β-ketoesters, suggesting their potential applicability to diketone substrates. researchgate.net
The development of catalysts for the umpolung (polarity reversal) of the carbonyl groups in this compound could open up new synthetic pathways. This would allow the carbonyl carbon to act as a nucleophile, enabling reactions that are not possible through conventional reactivity. nih.gov
Integration of this compound into Materials Science Applications
The unique structural features of this compound make it an attractive building block for the synthesis of advanced materials with tailored properties.
One exciting application is in the construction of Metal-Organic Frameworks (MOFs) . MOFs are porous crystalline materials with a wide range of applications, including gas storage, separation, and catalysis. researchgate.netyoutube.com The diketone functionality of this compound can act as a linker to coordinate with metal ions, forming the framework structure. acs.org The phenyl group can be further functionalized to tune the properties of the resulting MOF, such as its porosity and chemical affinity. The sequential installation of different linkers is a strategy to create more complex and functional MOFs. nih.gov
Another promising area is the development of novel polymers . Poly(aryl ether ketone)s (PAEKs) are a class of high-performance thermoplastics with excellent thermal and mechanical properties. mdpi.com Incorporating this compound into polymer backbones could lead to new materials with enhanced properties. For example, the introduction of phenyl substituents into polyheteroarylenes has been shown to increase their solubility, thermoplasticity, and resistance to thermal oxidation. researchgate.net Nickel-catalyzed coupling reactions are a common method for the synthesis of such polymers. nih.gov
The table below outlines potential materials science applications for this compound.
| Application Area | Role of this compound | Potential Advantages |
| Metal-Organic Frameworks (MOFs) | Organic linker | Tunable porosity and functionality. |
| High-Performance Polymers | Monomer or building block | Enhanced thermal stability, mechanical properties, and solubility. |
Bio-inspired Synthetic Approaches for Substituted Diketones
Nature provides a rich source of inspiration for the development of efficient and sustainable synthetic methods. Bio-inspired and biocatalytic approaches for the synthesis of substituted diketones, including this compound, are gaining increasing attention.
Enzyme-catalyzed reactions offer a green and highly selective alternative to traditional chemical synthesis. Hydrolases, for example, have been shown to catalyze Michael addition reactions to form 1,4-dicarbonyl compounds. researchgate.net Furthermore, thiamine (B1217682) diphosphate (B83284) (ThDP)-dependent enzymes, such as aldolases, have been used for the biocatalytic synthesis of 1,3-diketones. nih.gov Exploring the substrate scope of these and other enzymes for the synthesis of this compound and its analogs is a promising research direction. The use of microbial biocatalysts for the synthesis of aromatic compounds from renewable feedstocks like D-glucose is also an area of active research. nih.gov
Biomimetic catalysis , which involves the design of synthetic catalysts that mimic the function of enzymes, is another exciting frontier. Organocatalytic reactions that proceed through enamine intermediates, for example, are inspired by the mechanism of aldolase (B8822740) enzymes. ucl.ac.uk The development of biomimetic catalysts for the asymmetric synthesis of 1,4-diketones could provide efficient and environmentally friendly routes to these valuable compounds. The Stetter reaction, which can be catalyzed by N-heterocyclic carbenes, is another example of a reaction that can be used to synthesize 1,4-diketones and has been explored with both chemical and biocatalytic systems. acs.orgnih.gov
Q & A
Q. What synthetic routes are available for producing 2,5-hexanedione and its derivatives?
2,5-Hexanedione (2,5-HD) can be synthesized via biomass-derived precursors. For example, 5-hydroxymethylfurfural (HMF) undergoes water-splitting reactions with zinc under high-temperature water (HTW) conditions (300°C, 30 min), yielding 2,5-HD (27.3%) and 3-methyl-2-cyclopenten-1-one (30.5%) . Substituted derivatives (e.g., 3,4-dimethyl-2,5-HD) are synthesized by reacting model amines with diketones, accelerating pyrrole formation . For phenyl-substituted analogs, similar methodologies may apply, but steric and electronic effects of the phenyl group would require optimization of reaction conditions (e.g., catalysts, temperature).
Q. What analytical techniques are recommended for quantifying 2,5-hexanedione in biological matrices?
Gas chromatography (GC) coupled with electron capture detection (ECD) or mass-selective detection (MSD) is highly sensitive for detecting 2,5-HD at low concentrations. Konidari et al. (2001) developed a GC method with a detection limit of 0.1 µg/mL, validated for urine and serum samples . High-performance liquid chromatography (HPLC) with UV/Vis detection is also effective, particularly when analyzing pyrrole adducts formed via Paal-Knorr reactions with lysine residues . For substituted analogs, mass spectrometry (LC-MS/MS) is preferred to differentiate structural isomers.
Q. What is the primary mechanism of 2,5-hexanedione-induced neurotoxicity?
2,5-HD undergoes the Paal-Knorr reaction with ε-amino groups of lysine residues in axonal neurofilament proteins, forming 2,5-dimethylpyrrole adducts. These adducts oxidize over time, leading to covalent protein crosslinking and impaired axonal transport, which manifests as peripheral neuropathy . Substitutions on the diketone (e.g., 3,4-dimethyl groups) accelerate pyrrole formation, increasing neurotoxic potency, while non-pyrrole-forming analogs (e.g., 3,3-dimethyl-2,5-HD) are non-toxic .
Advanced Research Questions
Q. How do structural modifications (e.g., phenyl groups) influence the toxicokinetics of 2,5-hexanedione derivatives?
Substituents alter reactivity and metabolic stability. For example:
- 3,4-Dimethyl-2,5-HD : Cyclizes 8× faster than 2,5-HD due to steric effects, enhancing neurotoxicity .
- Phenyl groups : Likely increase lipophilicity, prolonging half-life and altering tissue distribution. Computational modeling (e.g., QSAR) can predict binding affinities to cytoskeletal proteins. Experimental validation requires synthesizing the analog and comparing pyrrole adduct formation rates in vitro (e.g., using bovine serum albumin assays) .
Q. What experimental models are suitable for studying reproductive toxicity of 2,5-hexanedione?
The rat testicular injury model is well-established. 2,5-HD disrupts Sertoli cell microtubule dynamics, causing germ cell apoptosis. Key endpoints include:
Q. How can researchers resolve contradictions in reported toxicity thresholds across studies?
Discrepancies often arise from:
- Exposure variables : Duration (acute vs. chronic), route (oral vs. inhalation), and metabolite levels (e.g., tissue-specific 2,5-HD vs. pyrrole adduct concentrations) .
- Model systems : Species differences in cytochrome P450 metabolism (e.g., rats vs. humans).
- Analytical methods : Cross-study comparisons require normalization to adduct quantification techniques (e.g., spectrophotometric vs. LC-MS/MS). A meta-analysis framework should include dose-response modeling and sensitivity analysis to identify confounding factors .
Methodological Considerations
- Data Interpretation : Correlate tissue-specific 2,5-HD levels with pyrrole adduct concentrations using regression analysis (e.g., Pearson’s r > 0.8 in rat sciatic nerve ).
- Experimental Design : Include positive controls (e.g., 3,4-dimethyl-2,5-HD) and antioxidants (e.g., vitamin E) to validate oxidative crosslinking mechanisms .
- Ethical Compliance : Follow OECD guidelines for neurotoxicity testing (e.g., OECD TG 424) and report IRB approvals for in vivo studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
